molecular formula C7H15ClN2O2 B1402691 N,N-dimethylmorpholine-2-carboxamide hydrochloride CAS No. 1361115-06-1

N,N-dimethylmorpholine-2-carboxamide hydrochloride

Cat. No.: B1402691
CAS No.: 1361115-06-1
M. Wt: 194.66 g/mol
InChI Key: QXKXZYMYPQIHAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylmorpholine-2-carboxamide hydrochloride typically involves the reaction of morpholine with dimethylamine and a carboxylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through crystallization or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to confirm its purity and composition .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylmorpholine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethylmorpholine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dimethylmorpholine-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylmorpholine-2-carboxamide
  • N-methylmorpholine-2-carboxamide
  • Morpholine-2-carboxamide

Uniqueness

N,N-dimethylmorpholine-2-carboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as its use as a coupling agent and stabilizing agent.

Properties

IUPAC Name

N,N-dimethylmorpholine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)6-5-8-3-4-11-6;/h6,8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKXZYMYPQIHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361115-06-1
Record name N,N-dimethylmorpholine-2-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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